molecular formula C15H30O3 B15176946 4-Nonene, 1,1,3-triethoxy- CAS No. 72152-76-2

4-Nonene, 1,1,3-triethoxy-

Cat. No.: B15176946
CAS No.: 72152-76-2
M. Wt: 258.40 g/mol
InChI Key: GMJRSWGCHBIIBV-GETOMWPZSA-N
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Description

4-Nonene, 1,1,3-triethoxy- is an organic compound with the molecular formula C15H30O3 It is a member of the alkyl orthoesters family, characterized by three alkoxy groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonene, 1,1,3-triethoxy- typically involves the reaction of nonene with triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-Nonene, 1,1,3-triethoxy- follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Nonene, 1,1,3-triethoxy- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The alkoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Nonene, 1,1,3-triethoxy- has several applications in scientific research, including:

    Chemistry: It is used as a substrate in organic synthesis, particularly in the formation of complex molecules through multi-component reactions.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Nonene, 1,1,3-triethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl orthoformate: A simpler orthoester with three methoxy groups.

    Triethyl orthoformate: Similar to 4-Nonene, 1,1,3-triethoxy- but with a shorter carbon chain.

    Triethyl orthoacetate: Another orthoester with different alkyl groups.

Uniqueness

4-Nonene, 1,1,3-triethoxy- is unique due to its longer carbon chain and specific alkoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

72152-76-2

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

(E,3R)-1,1,3-triethoxynon-4-ene

InChI

InChI=1S/C15H30O3/c1-5-9-10-11-12-14(16-6-2)13-15(17-7-3)18-8-4/h11-12,14-15H,5-10,13H2,1-4H3/b12-11+/t14-/m0/s1

InChI Key

GMJRSWGCHBIIBV-GETOMWPZSA-N

Isomeric SMILES

CCCC/C=C/[C@@H](CC(OCC)OCC)OCC

Canonical SMILES

CCCCC=CC(CC(OCC)OCC)OCC

Origin of Product

United States

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